molecular formula C16H20BrN3 B1615380 Hibernon CAS No. 531-09-9

Hibernon

Cat. No. B1615380
CAS RN: 531-09-9
M. Wt: 334.25 g/mol
InChI Key: HMNAUVJMDBFVAJ-UHFFFAOYSA-N
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Description

Hibernon is a synthetic molecule that has recently gained attention in the scientific community due to its potential to induce a state of hibernation in mammals. This state of suspended animation could have numerous applications in the medical field, including the treatment of traumatic injuries, preservation of organs for transplant, and space travel. In

Scientific Research Applications

1. Ethical Considerations in Hibernation Research

Ethical practices are crucial in hibernation research, especially concerning animal welfare. Researchers apply principles like '3Rs' (replacement, reduction, refinement) to ensure humane experimental techniques in hibernation studies. These practices include using appropriate behavioral and physiological monitoring procedures, developing species-specific brain atlases, providing environmental enrichment, and managing studies involving pharmacological induction of torpor. These ethical considerations are essential for the progression of hibernation research and animal welfare (Jinka & Duffy, 2013).

2. Technological Innovations in Hibernation Studies

Recent technological advances have enabled the development of novel tools for studying hibernation. An example is the ultra-miniaturized wireless system designed for monitoring hibernating dwarf lemurs. This system, which includes a full-wave rectifier, low-noise signal conditioning circuit, frequency modulation transmitter, and antenna, can be injected subcutaneously, allowing continuous monitoring without disrupting natural hibernation processes. Such innovations are vital for understanding the metabolic adaptations in hibernation and can offer insights into human metabolic disorders (Valero-Sarmiento et al., 2018).

3. Molecular Mechanisms in Mammalian Hibernation

Understanding the molecular mechanisms behind hibernation is a significant focus of scientific research. Studies have investigated the changes in cardiac protein expression during hibernation in mammals, revealing adaptations that help the heart function under conditions of low temperature and metabolism. Such research contributes to a broader understanding of how hibernators survive extreme conditions and could have implications for human health, particularly in managing ischemic conditions and metabolic disorders (Vermillion et al., 2015).

properties

IUPAC Name

N'-[(4-bromophenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrN3/c1-19(2)11-12-20(16-5-3-4-10-18-16)13-14-6-8-15(17)9-7-14/h3-10H,11-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNAUVJMDBFVAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(CC1=CC=C(C=C1)Br)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20201178
Record name Hibernon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20201178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hibernon

CAS RN

531-09-9
Record name N1-[(4-Bromophenyl)methyl]-N2,N2-dimethyl-N1-2-pyridinyl-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=531-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hibernon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531099
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hibernon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20201178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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